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Compound of Interest

Compound Name: Hirudonucleodisulfide B

Cat. No.: B12401173 Get Quote

A Note on Hirudonucleodisulfide B: Initial searches for "Hirudonucleodisulfide B" did not

yield any specific information. It is possible that this is a novel, unpublished compound, a

proprietary name, or a misnomer. However, the components of the name suggest a potential

relationship to leech-derived anticoagulants ("Hirudo-"), the presence of disulfide bonds ("-

disulfide"), and possibly a nucleic acid component ("-nucleo-"). Based on these characteristics,

this document focuses on hirudin and its well-documented derivatives, a class of potent

anticoagulants derived from the medicinal leech (Hirudo medicinalis) that are polypeptides

containing disulfide bonds.

Introduction
Hirudin and its recombinant and synthetic derivatives (lepirudin, desirudin, and bivalirudin) are

potent and highly specific direct thrombin inhibitors (DTIs).[1] Unlike heparin, their

anticoagulant effect is independent of antithrombin III and they can inhibit both circulating and

clot-bound thrombin.[2] This makes them valuable therapeutic agents in various clinical

scenarios, particularly in patients with heparin-induced thrombocytopenia (HIT).[3] These notes

provide an overview of their mechanism of action, quantitative data, and key experimental

protocols for researchers, scientists, and drug development professionals.

Mechanism of Action
Hirudin and its bivalent derivatives (lepirudin and desirudin) bind to two sites on the thrombin

molecule: the catalytic site and the anion-binding exosite 1.[1] This dual binding creates a

stable, high-affinity complex that blocks the activity of thrombin. Bivalirudin, a synthetic
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analogue, also binds to both sites but its binding to the catalytic site is reversible as it is slowly

cleaved by thrombin.[4] The inhibition of thrombin prevents the conversion of fibrinogen to

fibrin, the activation of clotting factors V, VIII, and XIII, and thrombin-induced platelet

aggregation, thereby exerting a powerful anticoagulant effect.[5]

Quantitative Data
The following tables summarize key quantitative data for hirudin and its derivatives.

Table 1: Pharmacokinetic Properties

Compound

Half-life
(Normal
Renal
Function)

Clearance
Volume of
Distribution

Bioavailabil
ity
(Subcutane
ous)

Primary
Route of
Elimination

Lepirudin ~1.3 hours ~165 mL/min ~0.2 L/kg

Not

applicable

(IV)

Renal

Desirudin ~2 hours
~1.5-2.7

mL/min/kg
~0.25 L/kg ~85% Renal

Bivalirudin ~25 minutes
~3.4

mL/min/kg
~0.2 L/kg

Not

applicable

(IV)

Proteolytic

cleavage

(80%), Renal

(20%)[6]

Table 2: Pharmacodynamic Properties

Compound
Inhibition Constant (Ki) for
Thrombin

Therapeutic Monitoring
Assay(s)

Lepirudin ~20 fM aPTT, ECT

Desirudin ~2.6 x 10⁻¹³ M aPTT

Bivalirudin ~1.9 nM ACT, aPTT
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Table 3: Clinical Dosing Regimens (Illustrative Examples)

Compound Indication Typical Dosing Regimen

Lepirudin
Heparin-Induced

Thrombocytopenia (HIT)

Initial IV bolus of 0.4 mg/kg,

followed by a continuous IV

infusion of 0.15 mg/kg/h.[7]

Desirudin
Prophylaxis of DVT in hip

replacement surgery

15 mg subcutaneously every

12 hours.

Bivalirudin
Percutaneous Coronary

Intervention (PCI)

IV bolus of 0.75 mg/kg,

followed by an infusion of 1.75

mg/kg/h for the duration of the

procedure.

Signaling Pathways and Experimental Workflows
Coagulation Cascade and Inhibition by Direct Thrombin
Inhibitors
Caption: Inhibition of the coagulation cascade by Hirudin and its derivatives.

Experimental Workflow for Assessing Anticoagulant
Activity

Coagulation Assays Inhibition Assays

Start: Prepare Plasma Samples

aPTT Assay Ecarin Clotting Time (ECT) Assay Thrombin Time (TT) Assay Thrombin Inhibition Assay (Chromogenic)

End: Determine Anticoagulant Potency
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Caption: General experimental workflow for evaluating the anticoagulant properties of Hirudin

derivatives.

Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common method to monitor the anticoagulant effect of hirudin derivatives.

[8]

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after

the addition of a reagent that activates the intrinsic and common pathways of the coagulation

cascade. The presence of a direct thrombin inhibitor will prolong this clotting time in a dose-

dependent manner.

Materials:

Citrated platelet-poor plasma (patient or control)

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

0.025 M Calcium Chloride (CaCl₂) solution

Water bath at 37°C

Coagulometer or stopwatch

Procedure:

Pre-warm the required volumes of plasma, aPTT reagent, and CaCl₂ solution to 37°C.[9]

Pipette 100 µL of plasma into a test tube or cuvette.[9]

Add 100 µL of the aPTT reagent to the plasma.[9]

Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for optimal

activation of the contact factors.[9]
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Add 100 µL of pre-warmed CaCl₂ solution to the mixture and simultaneously start the timer.

[9]

Stop the timer as soon as a fibrin clot is detected visually or by the coagulometer.

Record the clotting time in seconds.

Data Analysis: The results are typically reported as the clotting time in seconds or as a ratio of

the patient's aPTT to a normal control aPTT. A therapeutic range for hirudin derivatives is often

a 1.5 to 2.5-fold prolongation of the baseline aPTT.[5]

Ecarin Clotting Time (ECT) Assay
The ECT is a more specific assay for monitoring direct thrombin inhibitors.[10]

Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly

converts prothrombin to meizothrombin.[10] Meizothrombin is then inhibited by direct thrombin

inhibitors. The ECT measures the time to clot formation after the addition of ecarin to plasma,

which is prolonged in the presence of these inhibitors.[10]

Materials:

Citrated platelet-poor plasma

Ecarin reagent (reconstituted to a working concentration, e.g., 5-10 U/mL)

Water bath at 37°C

Coagulometer or stopwatch

Procedure:

Pre-warm the plasma and ecarin reagent to 37°C.

Pipette a specific volume of plasma (e.g., 100 µL) into a test tube or cuvette.

Add an equal volume of the ecarin reagent to the plasma and start the timer simultaneously.

Stop the timer upon the formation of a fibrin clot.
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Record the clotting time in seconds.

Data Analysis: The ECT shows a linear dose-response relationship with the concentration of

direct thrombin inhibitors.[11] A standard curve can be generated using known concentrations

of the inhibitor to quantify its concentration in unknown samples.

Thrombin Inhibition Assay (Chromogenic)
This assay directly measures the inhibitory activity of the compound on thrombin.

Principle: A synthetic chromogenic substrate that is specifically cleaved by thrombin is used.

When cleaved, it releases a colored compound (e.g., p-nitroaniline), which can be measured

spectrophotometrically. The presence of a thrombin inhibitor will reduce the rate of substrate

cleavage.[12]

Materials:

Purified human α-thrombin

Chromogenic thrombin substrate (e.g., S-2238)

Assay buffer (e.g., Tris-HCl buffer with polyethylene glycol)

Test compound (hirudin derivative) at various concentrations

Microplate reader

Procedure:

In a 96-well microplate, add the assay buffer.

Add the test compound at different dilutions.

Add a fixed concentration of thrombin to each well and incubate for a short period (e.g., 5-10

minutes) at 37°C.[13]

Initiate the reaction by adding the chromogenic substrate to all wells.[13]
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Measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time

point (endpoint mode).[12]

Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each

concentration of the inhibitor. The percentage of thrombin inhibition is determined relative to a

control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50%

inhibition) can be calculated by plotting the percentage of inhibition against the inhibitor

concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation

if the substrate concentration and Km are known.[14]

Production and Purification of Recombinant Hirudin
For research and development purposes, recombinant hirudin can be produced in various

expression systems.

Recombinant Hirudin Expression and Purification
Workflow
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Start: Hirudin Gene Synthesis & Cloning

Expression in Host (e.g., Pichia pastoris)

Fermentation & Induction

Cell Harvest & Lysis

Clarification (Centrifugation/Filtration)

Purification (e.g., Ion Exchange, Reversed Phase)

Purity & Activity Analysis (SDS-PAGE, aPTT)

End: Purified Recombinant Hirudin

Click to download full resolution via product page

Caption: A generalized workflow for the production and purification of recombinant hirudin.

A common method involves expressing the hirudin gene in the yeast Pichia pastoris.[15] The

gene is typically cloned into an expression vector under the control of a strong, inducible
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promoter.[15] Following transformation into the yeast, high-density fermentation is carried out,

and protein expression is induced.[15] The secreted recombinant hirudin is then purified from

the culture supernatant using a series of chromatography steps, such as ion exchange and

reversed-phase chromatography.[16] The purity and activity of the final product are assessed

using methods like SDS-PAGE and the aPTT assay.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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